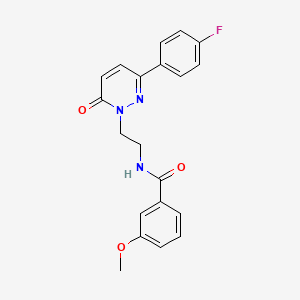

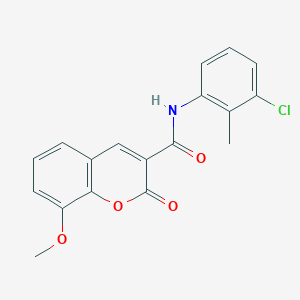

![molecular formula C12H15ClF3N3O2 B2554226 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride CAS No. 299426-31-6](/img/structure/B2554226.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Characterization

The synthesis of fluorinated aromatic diamine monomers, such as 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), involves coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . This process is indicative of the complex synthetic routes that may be involved in the production of related compounds such as 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride.

Molecular Structure Analysis

The crystal structure of related compounds, such as 1-methylpiperazine-1,4-diium dipicrate, reveals that the piperazine ring adopts a chair conformation with the methyl substituent in the equatorial position . This information can be extrapolated to suggest that the molecular structure of this compound would also exhibit specific conformational characteristics that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine demonstrate the reactivity of piperazine derivatives under various conditions . These reactions can provide insight into the potential chemical behavior of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from the novel diamine 9FTPBA exhibit good solubility in polar organic solvents and possess high thermal stability, as evidenced by their glass transition temperatures and the temperatures at which 5% weight loss occurs . These properties are relevant when considering the physical and chemical properties of this compound, as the presence of similar functional groups could confer comparable characteristics.

科学的研究の応用

Synthesis Protocols and Chemical Characterization

- The compound has been involved in synthesis protocols. For instance, methoxypiperamide, a compound with a similar piperazine structure, was synthesized by the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine (Power et al., 2014).

- Crystal structures of compounds related to the chemical structure have been characterized. For example, the crystal structure of 1-methylpiperazine-1,4-diium dipicrate was detailed, noting the conformation of the piperazine ring and the orientations of nitro groups in the picrate anions (Dutkiewicz et al., 2011).

Therapeutic Research

Antitumor and Antimicrobial Potential

- Some derivatives of 1,1-bis-methylthio-2-nitro-ethene, a structurally related compound, have been synthesized and investigated for their tuberculostatic activity, indicating potential in therapeutic research (Foks et al., 2005).

- Various antitumor and antimicrobial activities of compounds structurally similar to the chemical have been studied, showcasing their potential in medical applications (Racané et al., 2006).

Material Science and Catalysis

Crystal Growth and Magnetic Characterizations

- Research on compounds like 1-methylpiperazine-1,4-diium hexaaquatetrachlorodinickel(II) dichloride highlights their crystal growth, thermal, and magnetic properties, providing insights into the material science applications (Ben Salah et al., 2014).

Catalytic Applications

- Certain asymmetric di-Ni(II) systems, which may share structural similarities with the compound , have been studied for their efficiency as functional models for phosphodiesterase, elucidating their catalytic kinetics and potential industrial applications (Ren et al., 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2.ClH/c1-8-7-17(5-4-16-8)10-3-2-9(12(13,14)15)6-11(10)18(19)20;/h2-3,6,8,16H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUQQDCFDDQQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

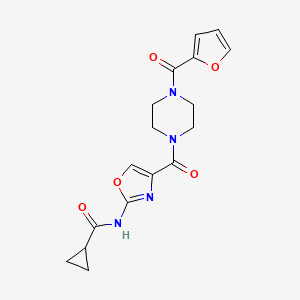

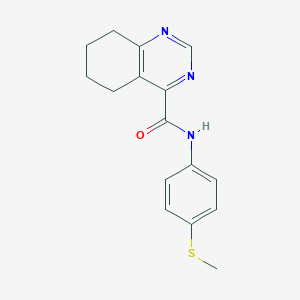

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

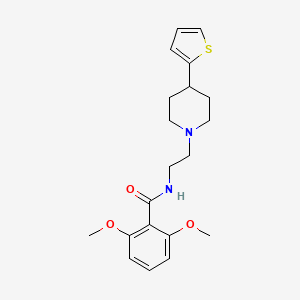

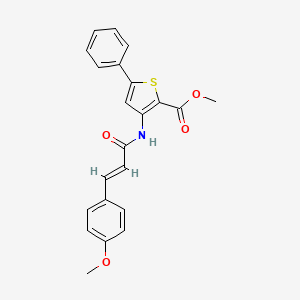

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

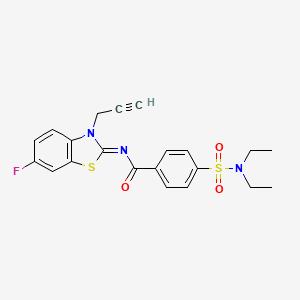

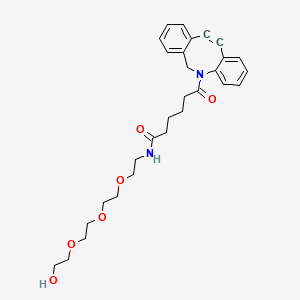

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)